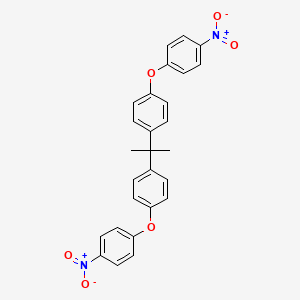

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

Description

It is widely used in various industrial applications, including the production of epoxy resins, polycarbonates, and flame retardants.

Properties

IUPAC Name |

1-(4-nitrophenoxy)-4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXREYWRKNCCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066640 | |

| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-11-6 | |

| Record name | 1,1′-(1-Methylethylidene)bis[4-(4-nitrophenoxy)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- involves nucleophilic aromatic substitution reactions starting from 2,2-bis(4-hydroxyphenyl)propane. The key steps are as follows:

Nucleophilic Substitution Reaction:

2,2-bis(4-hydroxyphenyl)propane is reacted with 4-chloronitrobenzene (parachloronitrobenzene) in the presence of anhydrous potassium carbonate as a base. This reaction typically occurs in a polar aprotic solvent such as N,N-dimethylformamide (DMF), which facilitates the nucleophilic attack on the aromatic ring. Xylene is often used as a dehydrating agent to remove water formed during the reaction and drive the equilibrium toward product formation.Reaction Conditions:

The reaction is conducted under reflux conditions to maintain the temperature necessary for efficient substitution. The use of potassium carbonate neutralizes the hydrochloric acid generated and promotes the formation of the ether linkage between the phenol and nitrophenyl groups.Reduction Step (Optional):

The nitro groups in the product can be selectively reduced to amine groups using hydrazine hydrate in the presence of a nickel-based catalyst (Ni-B/C). This step is crucial for producing derivatives such as 2,2-bis(4-aminophenoxy)phenyl)propane, which have different applications.

Industrial Production Methods

Industrial-scale synthesis follows the same fundamental chemistry but is optimized for large-scale production:

Scale-Up Considerations:

Reaction vessels are designed to maintain uniform temperature and efficient mixing. The use of high-purity reagents and solvents is critical to achieving electronic-grade monomer standards.Purification Techniques:

Advanced purification methods such as complex-precipitation and crystallization are employed to remove impurities and by-products. Filtration and washing steps ensure the removal of residual salts and catalyst particles.Process Control:

Stringent monitoring of reaction parameters (temperature, reaction time, solvent ratios) is essential to maximize yield and minimize side reactions.

Detailed Reaction Scheme Overview

| Step | Reactants/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2,2-bis(4-hydroxyphenyl)propane + 4-chloronitrobenzene + K2CO3 + DMF + xylene reflux | Nucleophilic aromatic substitution | Formation of nitrophenoxy ether linkages |

| 2 | Hydrazine hydrate + Ni-B/C catalyst | Reduction of nitro groups | Converts nitro groups to amines (optional) |

| 3 | Purification (precipitation, filtration) | Removal of impurities | Ensures product purity and quality |

Research Findings and Analytical Data

Yield and Purity:

Laboratory syntheses report yields typically in the range of 70-85% for the nucleophilic substitution step. Industrial processes aim for yields above 80% with purity levels exceeding 99% after purification.Catalyst Efficiency:

The Ni-B/C catalyst used in the reduction step provides high selectivity and conversion rates, minimizing over-reduction or side reactions.Solvent Effects:

DMF is preferred due to its ability to dissolve both organic and inorganic components and stabilize the transition state during nucleophilic substitution. Xylene’s role as a dehydrating agent helps shift equilibrium favorably.

Summary Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 2,2-bis(4-hydroxyphenyl)propane | Same |

| Electrophile | 4-chloronitrobenzene | Same |

| Base | Potassium carbonate (anhydrous) | Same |

| Solvent | N,N-dimethylformamide (DMF) | Same with controlled purity |

| Dehydrating Agent | Xylene | Same |

| Temperature | Reflux (~140°C) | Controlled reflux |

| Reaction Time | Several hours (4-8 h) | Optimized for throughput |

| Reduction Catalyst | Ni-B/C | Same with catalyst recycling |

| Product Purification | Precipitation, filtration | Advanced crystallization, washing |

| Typical Yield | 70-85% | >80% |

| Product Purity | >95% | >99% |

Chemical Reactions Analysis

Types of Reactions

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrazine hydrate in the presence of a Ni-B/C catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Reduction: 2,2-bis(4-aminophenoxy)phenyl)propane.

Substitution: Depending on the nucleophile used, different substituted derivatives can be formed.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- is C27H22N2O6. Its structure includes:

- Two nitrophenoxy groups which enhance its reactivity.

- A propane backbone that provides stability and versatility in chemical reactions.

Chemistry

- Monomer for Synthesis : This compound is utilized as a monomer in the production of polycarbonates and epoxy resins. These materials are essential for creating high-performance plastics used in various applications from automotive to electronics.

- Flame Retardants : It is also employed in the development of flame retardants, leveraging its structural properties to enhance fire resistance in materials.

Biology

- Biosensors : Research has indicated potential uses for this compound in biological assays and as a component in biosensors. The nitro groups may facilitate interactions with biological targets, making it suitable for detecting specific biomolecules.

- Biological Activity : Studies suggest that the compound may modulate biological responses through its interaction with various molecular targets. This includes potential applications in drug delivery systems where its structure allows for effective transport of therapeutic agents.

Medicine

- Drug Delivery Systems : The unique structural properties of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- make it a candidate for drug delivery applications. Its ability to undergo reduction reactions can be harnessed to release drugs at targeted sites within the body.

Industry

- Production of High-Performance Materials : The compound is integral to the manufacture of high-performance materials that require durability and resistance to environmental stressors. Its use in industrial settings highlights its importance in advancing material science.

Case Study 1: Use in Flame Retardants

Research conducted on the effectiveness of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- as a flame retardant demonstrated significant improvements in material performance under fire exposure tests. The compound's ability to form char layers when exposed to heat contributes to its effectiveness in reducing flammability.

Case Study 2: Drug Delivery Applications

A study exploring the use of this compound in drug delivery systems revealed promising results where it facilitated targeted release mechanisms. The reduction of nitro groups allowed for controlled drug release profiles that could be tailored for specific therapeutic needs.

Mechanism of Action

The mechanism by which propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- exerts its effects is primarily through its interaction with various molecular targets. The nitro groups can undergo reduction to form amine groups, which can then participate in further chemical reactions. The compound’s structure allows it to interact with different pathways, making it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

- Bisphenol A (BPA)

- Bisphenol S (BPS)

- Bisphenol F (BPF)

Comparison

While BPA, BPS, and BPF are primarily used in the production of plastics and resins, propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- offers enhanced properties for specialized applications such as flame retardants and high-performance materials.

Biological Activity

Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-, also known as bis(4-nitrophenoxyphenyl)propane (BNPPP), is a synthetic organic compound with the molecular formula . Its unique structure features a central propane chain linking two bulky diphenyl ether groups, each substituted with para-nitrophenoxy groups. This configuration not only imparts rigidity but also suggests potential for diverse biological activities.

Synthesis

BNPPP is synthesized through a nucleophilic aromatic substitution reaction between 2,2-bis(4-hydroxyphenyl)propane and m-dinitrobenzene in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This synthesis pathway highlights the compound's synthetic nature and its applications in material science and biological research .

Biological Activity Overview

The biological activity of BNPPP is primarily characterized by its interactions with various biological targets. Research indicates its potential as an antibacterial and antifungal agent, alongside possible applications in drug development due to its structural properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of BNPPP against several Gram-positive and Gram-negative bacteria. The compound's activity is attributed to the electron-withdrawing nitro groups on the phenyl rings, which may enhance its interaction with bacterial membranes or enzymes.

- Minimum Inhibitory Concentration (MIC) values for BNPPP against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 20 |

Table 1: Antibacterial activity of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

Antifungal Activity

BNPPP has also shown promising antifungal properties. In vitro tests revealed significant inhibition against various fungal strains, suggesting its potential use in treating fungal infections.

- Minimum Inhibitory Concentration (MIC) values for antifungal activity are presented in Table 2.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

| Fusarium oxysporum | 35 |

Table 2: Antifungal activity of Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-

The biological activity of BNPPP can be attributed to several mechanisms:

- Interference with Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : The nitro groups may interact with key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : BNPPP may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Antibacterial Efficacy Study :

A study conducted on BNPPP's antibacterial properties demonstrated a significant reduction in bacterial load in infected mice models when treated with the compound. The results indicated that BNPPP could serve as a potent antibacterial agent with minimal side effects compared to traditional antibiotics . -

Antifungal Testing :

Another investigation assessed the antifungal activity of BNPPP against clinical isolates of Candida species. The study found that BNPPP effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents .

Q & A

Q. What interdisciplinary approaches link its photophysical properties to applications in optoelectronic materials?

- Methodological Answer : Measure fluorescence quantum yields (integrating sphere) and transient absorption spectroscopy to assess excited-state dynamics. Collaborate with materials scientists to fabricate OLED prototypes, evaluating efficiency via current-voltage-luminance (I-V-L) profiling .

Key Methodological Notes

- Theoretical Frameworks : Anchor studies in Hammett theory (reactivity), Flory-Huggins theory (polymer solubility), and TD-DFT (photophysics) .

- Data Validation : Replicate experiments ≥3 times with independent batches. Use NIST-traceable reference materials for instrument calibration .

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent substitution tables) to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.